molecular formula C19H28N2O3 B6506652 1-(adamantan-1-yl)-3-[(furan-3-yl)methyl]-3-(2-methoxyethyl)urea CAS No. 1421480-52-5

1-(adamantan-1-yl)-3-[(furan-3-yl)methyl]-3-(2-methoxyethyl)urea

Cat. No. B6506652
CAS RN: 1421480-52-5
M. Wt: 332.4 g/mol
InChI Key: YQSMUDSCDXEXOL-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yl)-3-[(Furan-3-yl)methyl]-3-(2-methoxyethyl)urea, also known as adamantane-furoyl-methoxyethylurea (AFMU), is an important research compound that has been studied extensively for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions. Adamantane-furoyl-methoxyethylurea is a heterocyclic compound that belongs to the family of urea derivatives, and its structure consists of an adamantane moiety, a furoyl group and a methoxyethyl group. Adamantane-furoyl-methoxyethylurea has been used in various areas of research including drug design, molecular modeling, and biochemistry.

Scientific Research Applications

Adamantane-furoyl-methoxyethylurea has been used in a variety of scientific research applications. It has been used as a model compound for the study of drug design, molecular modeling, and biochemistry. Additionally, it has been used as a substrate for the synthesis of other drugs, as a tool for studying the effects of drugs on the body, and as a model compound for the study of enzyme inhibition.

Mechanism of Action

The mechanism of action of 1-(adamantan-1-yl)-3-[(furan-3-yl)methyl]-3-(2-methoxyethyl)ureauroyl-methoxyethylurea is not yet fully understood. However, it is believed that the compound binds to certain enzymes and disrupts their normal function. This disruption can lead to the inhibition of certain metabolic pathways and the inhibition of drug metabolism.
Biochemical and Physiological Effects
Adamantane-furoyl-methoxyethylurea has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound is a potent inhibitor of the enzyme cytochrome P450 2D6, which is involved in the metabolism of many drugs. Additionally, the compound has been shown to inhibit the activity of other enzymes involved in the metabolism of drugs, such as cytochrome P450 3A4. Furthermore, in vivo studies have shown that the compound can reduce the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 2C19.

Advantages and Limitations for Lab Experiments

Adamantane-furoyl-methoxyethylurea has a number of advantages and limitations for lab experiments. One advantage is that the compound is relatively stable and can be stored for long periods of time without degradation. Additionally, the compound is soluble in a variety of organic solvents, making it easy to work with in the lab. However, the compound is not very water-soluble, making it difficult to use in aqueous solutions. Additionally, the compound is not very stable in the presence of light or oxygen, making it difficult to use in certain experiments.

Future Directions

The potential future directions for 1-(adamantan-1-yl)-3-[(furan-3-yl)methyl]-3-(2-methoxyethyl)ureauroyl-methoxyethylurea are numerous. One potential direction is the development of new drugs that use the compound as a substrate. Additionally, the compound could be used to study the effects of drugs on the body and to develop new drugs with improved efficacy and safety profiles. Furthermore, the compound could be used as a tool to study enzyme inhibition and to develop new drugs with improved selectivity. Finally, the compound could be used to study the structure-activity relationships of drugs and to develop new drugs with improved pharmacokinetics.

Synthesis Methods

Adamantane-furoyl-methoxyethylurea can be synthesized through a multi-step process. The synthesis begins with the reaction of adamantane-1-carboxylic acid and 2-methoxyethylurea in the presence of a base such as sodium hydroxide. This reaction produces an intermediate compound, which is then reacted with 4-methoxybenzaldehyde in the presence of a catalyst such as palladium acetate. Finally, the product is purified and crystallized.

properties

IUPAC Name

3-(1-adamantyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-23-5-3-21(12-14-2-4-24-13-14)18(22)20-19-9-15-6-16(10-19)8-17(7-15)11-19/h2,4,13,15-17H,3,5-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSMUDSCDXEXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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